4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide
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Overview
Description
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide is a complex organic compound that features a thiazole ring, an amide linkage, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Amidation Reaction: The thiazole derivative is then reacted with 3-methylphenyl isocyanate to form the carbamoyl thiazole intermediate.
Acylation: The intermediate is further acylated with 4-aminobenzamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole or benzamide derivatives.
Scientific Research Applications
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The thiazole ring and amide linkages play crucial roles in binding to the active sites of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide
- 4-[2-(2-{[(2-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide
Uniqueness
4-[2-(2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its binding affinity and specificity towards biological targets. This positional isomerism can result in different pharmacological profiles and applications.
Properties
IUPAC Name |
4-[[2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-12-3-2-4-15(9-12)23-19(28)25-20-24-16(11-29-20)10-17(26)22-14-7-5-13(6-8-14)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,22,26)(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHYUSJTWWNTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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